N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
The synthesis of N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, including the formation of the benzothiazole ring, the piperidine ring, and the pyridine ring. Common synthetic routes include:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Formation of Pyridine Ring: Pyridine rings are often synthesized through condensation reactions involving aldehydes and ammonia or amines.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and pyridine rings.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine and pyridine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the benzothiazole ring and are studied for their antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds with a piperidine ring are often explored for their potential as central nervous system agents.
Pyridine Derivatives: Pyridine-containing compounds are widely used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of these three rings, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C19H22N4OS |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C19H22N4OS/c1-22(17-8-3-4-11-20-17)14-9-12-23(13-10-14)19-21-18-15(24-2)6-5-7-16(18)25-19/h3-8,11,14H,9-10,12-13H2,1-2H3 |
InChI Key |
VRKJVBDRZMHMPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=C(C=CC=C3S2)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
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